molecular formula C10H12N2 B1219564 Propanenitrile, 3-(methylphenylamino)- CAS No. 94-34-8

Propanenitrile, 3-(methylphenylamino)-

Cat. No.: B1219564
CAS No.: 94-34-8
M. Wt: 160.22 g/mol
InChI Key: IXXLKTZOCSRXEM-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(methylphenylamino)-, is a chemical compound of interest in organic synthesis, particularly as a potential precursor and building block for the development of more complex nitrogen-containing molecules. As part of the β-aminonitrile family, compounds with this general structure are valuable intermediates in synthetic chemistry. Related β-aminonitriles are known to be synthesized via ring-opening reactions of oxiranes, a process that can be catalyzed by agents like BF₃·OEt₂ to achieve high regio- and diastereoselectivity . The structural motif of a nitrile group separated from an aromatic amine by a short alkyl chain is found in various specialized chemicals. For instance, similar compounds serve as key synthetic intermediates for agents with significant biological activity, underscoring the research value of this chemical class in medicinal chemistry and drug discovery . Researchers utilize this and related compounds to explore new synthetic pathways and to develop molecules with potential pharmacological properties. The primary application of Propanenitrile, 3-(methylphenylamino)-, lies in its use as a versatile reagent in research and development laboratories for the construction of novel chemical entities.

Properties

IUPAC Name

3-(N-methylanilino)propanenitrile
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InChI

InChI=1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IXXLKTZOCSRXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12N2
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DSSTOX Substance ID

DTXSID6059102
Record name Propanenitrile, 3-(methylphenylamino)-
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Molecular Weight

160.22 g/mol
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CAS No.

94-34-8
Record name N-(2-Cyanoethyl)-N-methylaniline
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Record name 3-(N-Methylanilino)propiononitrile
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Record name Propanenitrile, 3-(methylphenylamino)-
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Record name 3-(N-methylanilino)propiononitrile
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Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. It’s worth noting that exposure to volatile organic compounds (VOCs), a category that includes N-(2-Cyanoethyl)-N-methylaniline, has been associated with changes in serum lipid profiles, suggesting that environmental exposure could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Propanenitrile, 3-(methylphenylamino)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of Propanenitrile, 3-(methylphenylamino)- on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation.

Molecular Mechanism

At the molecular level, Propanenitrile, 3-(methylphenylamino)- exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, altering the biochemical pathways within the cell. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propanenitrile, 3-(methylphenylamino)- can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of Propanenitrile, 3-(methylphenylamino)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and neurotoxicity in animal studies. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

Propanenitrile, 3-(methylphenylamino)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites within the cell. These interactions can have downstream effects on cellular processes and overall metabolic activity.

Transport and Distribution

Within cells and tissues, Propanenitrile, 3-(methylphenylamino)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of Propanenitrile, 3-(methylphenylamino)- is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

Propanenitrile, 3-(methylphenylamino)-, also known by its CAS number 94-34-8, is an organic compound that has garnered interest due to its potential biological activities. This article provides an in-depth review of the compound's biological activity, including its interactions with enzymes, toxicity, and applications in various fields.

Chemical Structure and Properties

Propanenitrile, 3-(methylphenylamino)- is characterized by the following molecular properties:

  • Molecular Formula : C10H12N2
  • Molecular Weight : Approximately 160.22 g/mol
  • Solubility : Soluble in various organic solvents
  • Log P (Partition Coefficient) : Approximately 1.81, indicating moderate lipophilicity which may enhance bioavailability across biological membranes.

The primary biological activity of propanenitrile, 3-(methylphenylamino)- appears to be its role as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs that are substrates for this enzyme. Such interactions are essential for understanding potential drug-drug interactions and optimizing therapeutic regimens.

Inhibition Profile

Research indicates that propanenitrile, 3-(methylphenylamino)- competes with substrates at the active site of CYP1A2, affecting the metabolism of various pharmaceuticals. This characteristic is particularly relevant in pharmacology and toxicology as it can influence the efficacy and safety profiles of drugs.

Toxicological Profile

While specific toxicity data for propanenitrile, 3-(methylphenylamino)- is limited, it has been classified as harmful upon ingestion or dermal contact. The presence of the cyano group suggests potential toxicity and irritant properties. Safety data sheets recommend handling this compound with caution due to its irritant nature .

Applications in Research

Propanenitrile, 3-(methylphenylamino)- has been utilized in various scientific research contexts:

  • Proteomics Research : It is available from suppliers like Santa Cruz Biotechnology for applications in protein isolation and analysis.
  • Drug Development : Its inhibitory effects on CYP1A2 make it a candidate for further investigation in drug development and therapeutic applications.
  • Chemical Synthesis : The compound serves as an intermediate in synthesizing other organic compounds, expanding its utility in chemical research.

Comparative Analysis with Similar Compounds

The following table compares propanenitrile, 3-(methylphenylamino)- with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(Dimethylaminomethyl)propanenitrileC10H14N2Contains dimethylamino group
4-(Methylphenylamino)propanenitrileC10H12N2Substituted at para position
3-(Phenylamino)propanenitrileC9H10N2Lacks methyl group on amino

Uniqueness : Propanenitrile, 3-(methylphenylamino)- is unique due to its specific arrangement of functional groups that confer distinct biological activities compared to its analogs. Its selective inhibition profile against CYP1A2 sets it apart from other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with propanenitrile derivatives:

  • Antimicrobial Properties : Some derivatives have shown potential antimicrobial activity, indicating a broader application in medical research.
  • Anticancer Activity : Investigations into related compounds suggest possible anticancer properties, warranting further exploration into their mechanisms and therapeutic potential.

Scientific Research Applications

Pharmacological Applications

Inhibition of Cytochrome P450 Enzymes

One of the primary pharmacological applications of propanenitrile, 3-(methylphenylamino)- is its role as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can significantly alter the pharmacokinetics of co-administered drugs that are substrates for this enzyme. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens.

Anticonvulsant Activity

Recent studies have indicated that derivatives of propanenitrile, 3-(methylphenylamino)- exhibit anticonvulsant activity. For instance, a series of analogs were synthesized and tested for their effects on seizure models in mice. Some compounds demonstrated marked anticonvulsant activity with minimal motor disturbances, suggesting their potential for treating epilepsy .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

Propanenitrile, 3-(methylphenylamino)- can be effectively analyzed using reverse phase High-Performance Liquid Chromatography (RP-HPLC). This method utilizes a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). The technique is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Case Study 1: Anticonvulsant Activity Evaluation

A study focused on synthesizing various analogs of propanenitrile derivatives to evaluate their anticonvulsant properties. The research involved administering these compounds to mice subjected to maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Notably, certain compounds exhibited significant anticonvulsant activity while causing fewer motor disturbances compared to established drugs like talampanel .

Case Study 2: Pharmacokinetic Studies Using HPLC

In another study, the application of RP-HPLC for analyzing propanenitrile was documented. The method allowed researchers to assess the purity of synthesized compounds and their pharmacokinetic profiles efficiently. This approach is critical in drug development processes where understanding the behavior of compounds in biological systems is essential .

Preparation Methods

Reaction Mechanism and Conditions

Cinnamonitrile (β-phenylacrylonitrile) reacts with excess benzene in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. The mechanism proceeds via electrophilic aromatic substitution, where AlCl₃ polarizes the cinnamonitrile’s double bond, generating a carbocation intermediate that attacks the benzene ring.

Typical Procedure :

  • Reactants :

    • Cinnamonitrile (1.0 equiv)

    • Benzene (5.0 equiv, solvent)

    • Anhydrous AlCl₃ (1.2 equiv)

  • Conditions :

    • Reflux at 80–100°C for 12–16 hours under inert atmosphere.

    • Acidic workup (5% HCl) to quench the catalyst.

  • Yield : 95–98% after recrystallization from ethanol.

Key Advantages :

  • High atom economy due to stoichiometric use of benzene.

  • Scalable to multi-kilogram batches with minimal byproducts.

Cyanoethylation of m-Toluidine

Cyanoethylation, a well-established method for synthesizing β-aminonitriles, involves the nucleophilic addition of acrylonitrile to m-toluidine under basic conditions.

Reaction Protocol:

  • Reactants :

    • m-Toluidine (1.0 equiv)

    • Acrylonitrile (1.1 equiv)

    • Sodium hydroxide (0.1 equiv, catalyst)

  • Conditions :

    • Stirred in aqueous ethanol (50% v/v) at 60–70°C for 6–8 hours.

    • Neutralization with acetic acid to pH 6–7.

  • Yield : 80–85% after vacuum distillation.

Mechanistic Insights :
The base deprotonates m-toluidine, enhancing its nucleophilicity to attack acrylonitrile’s β-carbon. The reaction follows second-order kinetics, with rate dependence on both amine and acrylonitrile concentrations.

Comparative Analysis of Methods

ParameterFriedel-Crafts AlkylationCyanoethylation
Catalyst AlCl₃NaOH
Temperature 80–100°C60–70°C
Reaction Time 12–16 hours6–8 hours
Yield 95–98%80–85%
Byproducts Minimal (<2%)Oligomers (5–10%)
Scalability IndustrialLab-scale

Catalytic Hydrogenation of Nitro Precursors

Although less common, nitro-group reduction offers an alternative pathway. For example, 3-(3-nitrophenylamino)propanenitrile undergoes hydrogenation using Pt/C or Raney nickel under 2–5 MPa H₂ pressure. This method, however, is limited by the availability of nitro intermediates.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or hexane/ethyl acetate mixtures yield >99% purity.

  • Vacuum Distillation : Effective for large-scale isolation (bp 172–175°C at 5 mmHg).

Analytical Data

  • FT-IR : Strong absorption at 2240 cm⁻¹ (C≡N stretch).

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.25 (t, 2H, CH₂CN), 3.80 (t, 2H, NCH₂), 6.60–7.20 (m, 4H, aromatic).

  • HPLC : Retention time 8.2 min on C18 column (acetonitrile/water = 70:30).

Optimization Strategies

Catalyst Loading and Solvent Effects

  • Friedel-Crafts : Increasing AlCl₃ beyond 1.2 equiv promotes side reactions (e.g., dialkylation).

  • Cyanoethylation : Ethanol/water mixtures suppress acrylonitrile polymerization, enhancing yield.

Temperature Control

  • Cyanoethylation above 70°C accelerates oligomerization, reducing yield by 15–20%.

Industrial Applications and Derivatives

Propanenitrile, 3-(methylphenylamino)-, is a precursor to:

  • Cationic Dyes : E.g., Cationic Red B, synthesized via quaternization with methyl iodide.

  • Pharmaceutical Intermediates : Used in kinase inhibitors (e.g., GSK-3β).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Propanenitrile, 3-(methylphenylamino)-, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting acrylonitrile derivatives with methylphenylamine under controlled pH and temperature (e.g., 60–80°C in anhydrous ethanol) to minimize side reactions like hydrolysis of the nitrile group. Catalysts such as potassium carbonate may enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate stability .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of Propanenitrile, 3-(methylphenylamino)-?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the nitrile carbon (~120 ppm in ¹³C NMR) and aromatic protons (6.5–7.5 ppm in ¹H NMR). The methylphenylamino group shows a singlet for the methyl protons (~2.3 ppm) and splitting patterns for aromatic protons .
  • MS : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with exact mass matching the theoretical value. Fragmentation patterns (e.g., loss of the nitrile group or methylphenyl fragment) validate the structure .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of Propanenitrile, 3-(methylphenylamino)-?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA facilitates these analyses, with validation against experimental UV-Vis or IR spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization of Propanenitrile, 3-(methylphenylamino)- derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray crystallography : Resolve ambiguous NMR assignments by determining the crystal structure (e.g., SHELXL refinement ).
  • 2D NMR (COSY, HSQC) : Clarify proton-proton coupling and carbon-proton connectivity.
  • Dynamic NMR (DNMR) : Analyze conformational exchange in flexible substituents .

Q. What strategies optimize the regioselectivity of Propanenitrile, 3-(methylphenylamino)- in multi-step reactions, such as catalytic hydrogenation or electrophilic substitution?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use palladium on carbon (Pd/C) under controlled H₂ pressure (1–3 atm) to selectively reduce unsaturated bonds while preserving the nitrile group.
  • Electrophilic Aromatic Substitution (EAS) : Direct substituents to specific positions using directing groups. For example, the nitrile’s electron-withdrawing effect meta-directs electrophiles; steric hindrance from the methyl group further influences regioselectivity. Kinetic vs. thermodynamic control can be assessed via temperature-dependent studies .

Q. How do electron-withdrawing/donating substituents on the phenyl ring affect the biological activity of Propanenitrile, 3-(methylphenylamino)- derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase compound polarity, enhancing interactions with hydrophilic enzyme pockets (e.g., kinase inhibitors).
  • Electron-Donating Groups (e.g., -OCH₃) : Improve membrane permeability via increased lipophilicity, critical for CNS-targeted agents.
  • Comparative Assays : Test derivatives in enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., MTT assays for cytotoxicity). Molecular docking (AutoDock Vina) predicts binding affinities to targets like cytochrome P450 .

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